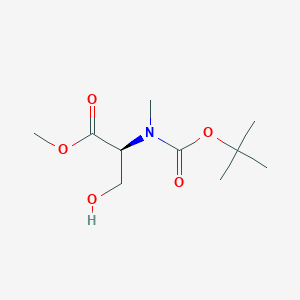
Boc-N-Me-Ser-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Me-Ser-OMe, also known as N-(tert-Butoxycarbonyl)-N-methyl-L-serine methyl ester, is a derivative of the amino acid serine. This compound is commonly used in peptide synthesis and serves as a building block for the synthesis of various organic compounds. The presence of the tert-butoxycarbonyl (Boc) group provides protection to the amino group, making it stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Ser-OMe typically involves the protection of the amino group of serine with a Boc group and the esterification of the carboxyl group with methanol. The reaction is carried out under mild conditions using Boc anhydride and a base such as triethylamine. The reaction can be summarized as follows:
Protection of the amino group: Serine is reacted with Boc anhydride in the presence of a base to form Boc-Ser-OH.
Methylation of the carboxyl group: Boc-Ser-OH is then reacted with methanol in the presence of an acid catalyst to form Boc-Ser-OMe.
N-Methylation: Finally, Boc-Ser-OMe is methylated at the nitrogen atom to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of solid-supported reagents and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Boc-N-Me-Ser-OMe undergoes various chemical reactions, including:
Substitution reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and reduction reactions: The hydroxyl group of serine can be oxidized to form a ketone or reduced to form an alcohol.
Esterification and hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Boc removal: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Deprotected amine: Removal of the Boc group yields N-methyl-L-serine methyl ester.
Oxidized products: Oxidation of the hydroxyl group forms N-methyl-L-serine ketone.
Hydrolyzed products: Hydrolysis of the ester group forms N-methyl-L-serine
Scientific Research Applications
Boc-N-Me-Ser-OMe has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in the study of enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Boc-N-Me-Ser-OMe involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for further functionalization of the amino group. The methyl ester group provides stability to the carboxyl group, preventing hydrolysis during the synthesis process .
Comparison with Similar Compounds
Similar Compounds
Boc-Ser-OMe: Similar to Boc-N-Me-Ser-OMe but without the N-methylation.
Boc-Ser-OH: The carboxyl group is not esterified.
Fmoc-Ser-OMe: Uses a different protecting group (Fmoc) instead of Boc.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the N-methylation, which provides additional stability and versatility in synthetic applications. The combination of these features makes it a valuable compound in peptide synthesis and other organic synthesis processes .
Properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)7(6-12)8(13)15-5/h7,12H,6H2,1-5H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHJSLLCWQRODJ-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CO)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
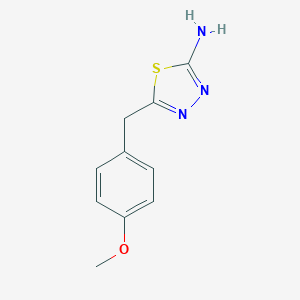
![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)
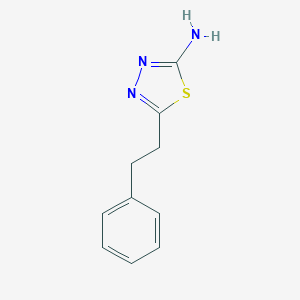
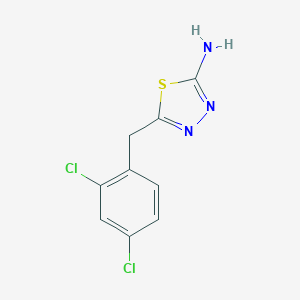
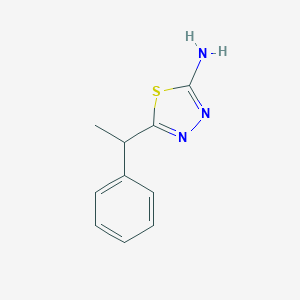
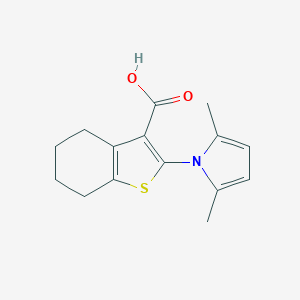
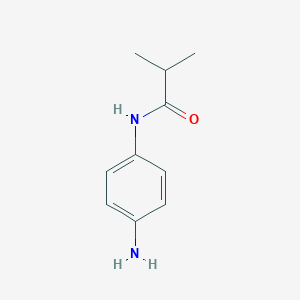



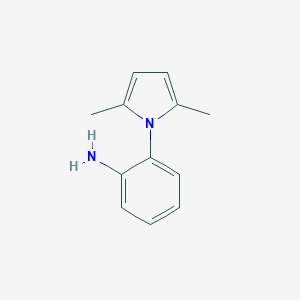


![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)
